molecular formula C18H19ClN2O4S B10974413 4-({3-[(3-Chlorophenyl)carbamoyl]-4-ethyl-5-methylthiophen-2-yl}amino)-4-oxobutanoic acid

4-({3-[(3-Chlorophenyl)carbamoyl]-4-ethyl-5-methylthiophen-2-yl}amino)-4-oxobutanoic acid

Cat. No.: B10974413
M. Wt: 394.9 g/mol
InChI Key: ABVXQQXXXISIFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-({3-[(3-Chlorophenyl)carbamoyl]-4-ethyl-5-methylthiophen-2-yl}amino)-4-oxobutanoic acid is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a thiophene ring substituted with a chlorophenylcarbamoyl group, an ethyl group, and a methyl group, along with an amino and oxobutanoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({3-[(3-Chlorophenyl)carbamoyl]-4-ethyl-5-methylthiophen-2-yl}amino)-4-oxobutanoic acid typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiophene Core: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone, a cyanoacetate, and elemental sulfur.

    Introduction of Substituents: The chlorophenylcarbamoyl group can be introduced through a nucleophilic substitution reaction using 3-chlorophenyl isocyanate.

    Formation of the Amino Group: The amino group can be introduced via amination reactions, often using ammonia or amines under suitable conditions.

    Attachment of the Oxobutanoic Acid Moiety: This step involves the coupling of the thiophene derivative with a suitable oxobutanoic acid precursor, often using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The chlorophenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic reagents such as nitrating agents or halogens can be used under acidic conditions.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted chlorophenyl derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the synthesis of heterocyclic compounds.

Biology

The compound’s structure suggests potential biological activity, possibly as an enzyme inhibitor or receptor modulator. Research could explore its effects on various biological pathways.

Medicine

Given its structural complexity, the compound might exhibit pharmacological properties, such as anti-inflammatory or anticancer activities

Industry

In material science, the compound could be used in the development of novel polymers or as a precursor for advanced materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    4-({3-[(3-Chlorophenyl)carbamoyl]-4-methylthiophen-2-yl}amino)-4-oxobutanoic acid: Similar structure but lacks the ethyl group.

    4-({3-[(3-Chlorophenyl)carbamoyl]-5-methylthiophen-2-yl}amino)-4-oxobutanoic acid: Similar structure but with different substitution patterns on the thiophene ring.

Uniqueness

The unique combination of substituents in 4-({3-[(3-Chlorophenyl)carbamoyl]-4-ethyl-5-methylthiophen-2-yl}amino)-4-oxobutanoic acid provides distinct chemical properties, such as specific reactivity patterns and potential biological activities, distinguishing it from similar compounds.

This detailed overview highlights the complexity and potential of this compound in various scientific and industrial fields. Further research and development could unlock new applications and insights into its properties.

Properties

Molecular Formula

C18H19ClN2O4S

Molecular Weight

394.9 g/mol

IUPAC Name

4-[[3-[(3-chlorophenyl)carbamoyl]-4-ethyl-5-methylthiophen-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C18H19ClN2O4S/c1-3-13-10(2)26-18(21-14(22)7-8-15(23)24)16(13)17(25)20-12-6-4-5-11(19)9-12/h4-6,9H,3,7-8H2,1-2H3,(H,20,25)(H,21,22)(H,23,24)

InChI Key

ABVXQQXXXISIFN-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC(=C1C(=O)NC2=CC(=CC=C2)Cl)NC(=O)CCC(=O)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.